molecular formula C16H16F2N2O4S B297050 N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B297050
M. Wt: 370.4 g/mol
InChI Key: WMMBPQLAFUJRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and are often overexpressed in cancer cells, making them a promising target for cancer therapy.

Mechanism of Action

DFMO works by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and are often overexpressed in cancer cells. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects
DFMO has been shown to have a number of biochemical and physiological effects. In addition to its antitumor effects, DFMO has been shown to reduce inflammation and oxidative stress, and to improve immune function. DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.

Advantages and Limitations for Lab Experiments

DFMO has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying polyamine metabolism and its role in cancer and other diseases. DFMO has also been shown to have a good safety profile in clinical trials, with few side effects reported.
One limitation of DFMO is that it is a non-specific inhibitor of ODC, and can also inhibit other enzymes in the polyamine biosynthesis pathway. This can make it difficult to interpret the results of experiments using DFMO, and may limit its usefulness in certain contexts.

Future Directions

There are many potential future directions for research on DFMO. One area of interest is the development of new analogs and derivatives of DFMO that may have improved efficacy or specificity for ODC. Another area of interest is the development of combination therapies that target multiple enzymes in the polyamine biosynthesis pathway, in order to achieve more potent antitumor effects.
DFMO has also been studied for its potential use in other diseases beyond cancer, such as parasitic infections and neurodegenerative diseases. Further research is needed to determine the efficacy of DFMO in these contexts, and to identify potential side effects or limitations of its use.
In conclusion, DFMO is a promising chemical compound that has been extensively studied for its potential use in cancer treatment. While there are some limitations to its use as a research tool, DFMO has many advantages and potential future directions for research. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

DFMO can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form N-(2,4-difluorophenyl)-2-chloroacetamide. This intermediate is then reacted with sodium methoxide and methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide.

Scientific Research Applications

DFMO has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, prostate, and skin cancer. DFMO has also been studied in combination with other chemotherapeutic agents, such as 5-fluorouracil and cisplatin, and has been shown to enhance their antitumor effects.

properties

Molecular Formula

C16H16F2N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H16F2N2O4S/c1-20(25(22,23)13-6-4-12(24-2)5-7-13)10-16(21)19-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

WMMBPQLAFUJRPG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.